(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone An impurity of Fenofibrate. Fenofibrate is mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease.
Brand Name: Vulcanchem
CAS No.: 154356-96-4
VCID: VC21339458
InChI: InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H15ClO2
Molecular Weight: 274.74 g/mol

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone

CAS No.: 154356-96-4

VCID: VC21339458

Molecular Formula: C16H15ClO2

Molecular Weight: 274.74 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone - 154356-96-4

Description

(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone is a chemical compound known for its association with fenofibrate, an antihyperlipoproteinemic drug used to treat high cholesterol and triglyceride levels. It is specifically identified as Fenofibrate Impurity F or EP Impurity F, indicating its role as a photoproduct or impurity in the synthesis or degradation of fenofibrate .

Synthesis and Preparation

The synthesis of (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone typically involves the reaction of 4-chlorobenzoyl chloride with 4-(1-methylethoxy)phenyl magnesium bromide in a suitable solvent like tetrahydrofuran. Industrial production follows similar synthetic routes but on a larger scale, with precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Research Applications

This compound is used in various scientific research applications:

  • Chemistry: As a reference standard in analytical chemistry for method validation and stability testing.

  • Biology: Studying the effects of fenofibrate and its impurities on biological systems.

  • Medicine: Researching the pharmacokinetics and pharmacodynamics of fenofibrate and related compounds.

  • Industry: Quality control and assurance in the production of fenofibrate and related pharmaceuticals.

Mechanism of Action

The mechanism of action involves interaction with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism. By activating PPARs, this compound helps reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels.

CAS No. 154356-96-4
Product Name (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
Molecular Formula C16H15ClO2
Molecular Weight 274.74 g/mol
IUPAC Name (4-chlorophenyl)-(4-propan-2-yloxyphenyl)methanone
Standard InChI InChI=1S/C16H15ClO2/c1-11(2)19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h3-11H,1-2H3
Standard InChIKey HSLTXCVJWGIWIS-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Appearance Off-White Solid
Melting Point 106-108 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone
PubChem Compound 11033076
Last Modified Aug 15 2023

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